amino}butanoic acid CAS No. 914461-60-2](/img/no-structure.png)

(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

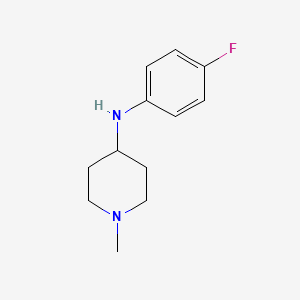

“(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid” is a type of tertiary butyl ester . Tertiary butyl esters find large applications in synthetic organic chemistry . They are used in the preparation of substituted straight chain spiro derivatives as menin/MLL protein/protein interaction inhibitors useful for treating diseases .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of “(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid” can be represented by the IUPAC name: methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate . The InChI code for this compound is 1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3, (H,14,16) (H,15,18)/t8-,9-/m0/s1 .Chemical Reactions Analysis

Tertiary butyl esters, such as “(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid”, can undergo a variety of chemical reactions. For example, primary alcohols and aldehydes are normally oxidised to carboxylic acids using potassium dichromate (VI) solution in the presence of dilute sulphuric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid” include a molecular weight of 286.33 , and it is a solid at 20 degrees Celsius . The compound should be stored in a sealed, dry environment at room temperature .科学的研究の応用

- Boc-protected methyl alanine serves as a crucial building block in peptide synthesis. Its tert-butyl (Boc) group protects the amino group, allowing sequential amino acid coupling during solid-phase peptide synthesis. Researchers use it to construct custom peptides for drug development, biochemical studies, and protein engineering .

- Medicinal chemists employ Boc-protected amino acids to design novel drugs. By incorporating Boc-protected methyl alanine into peptide-based drugs, they can enhance stability, bioavailability, and target specificity. This compound contributes to the development of protease inhibitors, antimicrobial peptides, and anticancer agents .

- Boc-protected methyl alanine finds applications in polymer chemistry. Researchers use it as a monomer for controlled radical polymerization techniques, such as reversible addition–fragmentation chain transfer (RAFT) polymerization. The resulting polymers exhibit well-defined structures and narrow polydispersity. These polymers have potential in drug delivery, coatings, and biomaterials .

- The tert-butyl group in Boc-protected methyl alanine can mimic certain enzyme substrates. Scientists use it to design inhibitors that selectively target specific enzymes. By modifying the Boc-protected amino acid structure, they explore enzyme–substrate interactions and develop therapeutic agents .

- Boc-protected methyl alanine is a chiral building block. Its stereochemistry influences the properties of synthesized compounds. Researchers utilize it in asymmetric catalysis to create enantiomerically pure molecules. These compounds have applications in pharmaceuticals, agrochemicals, and fine chemicals .

- Boc-protected amino acids facilitate bioconjugation reactions. Researchers functionalize proteins, peptides, or other biomolecules by attaching them to Boc-protected derivatives. These modified biomolecules serve as probes, drug carriers, or imaging agents in chemical biology studies .

Peptide Synthesis and Solid-Phase Chemistry

Drug Design and Medicinal Chemistry

Polymer Chemistry and Materials Science

Enzyme Inhibition Studies

Chiral Synthesis and Asymmetric Catalysis

Bioconjugation and Chemical Biology

作用機序

The mechanism of action for the synthesis of tertiary butyl esters involves a nucleophilic addition of the amine to the carbonyl. With a plenty of amine in the reaction mixture, the nitrogen is quickly deprotonated forming a negatively charged tetrahedral intermediate . To restore the C=O double bond, either the alkoxy (RO–) or the (RNH–) must be expelled .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

将来の方向性

The future directions for the use of “(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid” and similar compounds could involve further exploration of their applications in synthetic organic chemistry, particularly in the development of new therapeutic agents . Additionally, the use of flow microreactor systems for their synthesis presents opportunities for improving the efficiency and sustainability of these processes .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid involves the protection of the amine group, followed by the addition of a butanoic acid moiety. The tert-butoxycarbonyl (Boc) group will be used to protect the amine group, and the butanoic acid will be added using a nucleophilic substitution reaction.", "Starting Materials": [ "Methylamine", "tert-Butyl chloroformate", "Butanoic acid", "Diisopropylethylamine", "Dichloromethane", "Sodium bicarbonate", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butoxycarbonyl (Boc) group using methylamine and tert-butyl chloroformate in dichloromethane solvent with diisopropylethylamine as a catalyst.", "Step 2: Addition of butanoic acid to the protected amine using diisopropylethylamine as a catalyst in dichloromethane solvent.", "Step 3: Deprotection of the Boc group using hydrochloric acid in methanol solvent.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate.", "Step 5: Extraction of the product using ethyl acetate.", "Step 6: Purification of the product using sodium hydroxide solution." ] } | |

CAS番号 |

914461-60-2 |

製品名 |

(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |

分子式 |

C10H19NO4 |

分子量 |

217.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。